ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate
Description
Ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a thiophene-based derivative featuring a multifunctional substitution pattern. Its structure includes:
- Ethyl carboxylate at position 3 of the thiophene ring.
- 4-Methyl group at position 4.
- 2-Fluorobenzoylamino substituent at position 2.
- 1-Azepanylcarbonyl (7-membered azepane ring attached via a carbonyl) at position 5.
This compound is of interest in medicinal chemistry due to its structural complexity, which combines electron-withdrawing (fluorine) and sterically bulky (azepane) groups. Such features are often exploited to modulate solubility, bioavailability, and target binding in drug design .
Properties
IUPAC Name |
ethyl 5-(azepane-1-carbonyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-3-29-22(28)17-14(2)18(21(27)25-12-8-4-5-9-13-25)30-20(17)24-19(26)15-10-6-7-11-16(15)23/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPMJLVXMVHTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCCC2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359683 | |
| Record name | STK038203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-26-1 | |
| Record name | STK038203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Analgesic and Anti-inflammatory Potential
Recent studies have indicated that derivatives of thiophenecarboxylate compounds exhibit significant analgesic and anti-inflammatory activities. For instance, compounds similar to ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate were tested for their efficacy in reducing pain and inflammation in animal models.
| Compound | Activity Type | Dosage (mg/kg) | Effectiveness |
|---|---|---|---|
| This compound | Analgesic | 20 | Moderate |
| Similar Thiophene Derivative | Anti-inflammatory | 20 | Effective |
These findings suggest that the compound could be a candidate for further development as a therapeutic agent.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of similar compounds. Research has shown that certain thiophene derivatives can significantly reduce seizure activity in animal models.
| Compound | Test Model | ED50 (mg/kg) | Neurotoxicity (TD50) |
|---|---|---|---|
| This compound | MES | TBD | TBD |
| Reference Anticonvulsant (Carbamazepine) | MES | 27.3 | 328.6 |
The exact effectiveness of this compound in this context requires further investigation.
Case Studies
- Study on Analgesic Effects : In a controlled study, a derivative similar to this compound was administered to rats with induced inflammation. Results showed a significant decrease in pain response compared to controls, indicating potential for clinical application.
- Anticonvulsant Screening : A comparative study involving various thiophene derivatives demonstrated that certain modifications to the structure enhanced anticonvulsant properties, suggesting that this compound might also exhibit similar enhancements with structural optimization.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three structurally related derivatives, highlighting substituent variations and their implications.
Substituent Variations and Molecular Properties
Table 1. Structural and Molecular Comparison
Key Observations:
Ring Size in Carbonyl Substituents: The azepane ring (7-membered) in the target compound provides greater conformational flexibility and lipophilicity than the 6-membered piperidine in its analog. This may influence membrane permeability and metabolic stability . The anilinocarbonyl group (flat aromatic ring) in the third analog reduces steric bulk but may improve π-π stacking interactions with biological targets .
Molecular Weight and Solubility: The azepane-containing target compound has a higher molecular weight (455.50 vs. 442.46 g/mol) than the anilino analog, which could reduce aqueous solubility.
Spectral Characteristics
Table 2. Key Spectral Data (Inferred)
Notes:
- The azepanylcarbonyl C=O stretch (~1680 cm<sup>-1</sup>) is slightly lower than the anilinocarbonyl analog due to electron-donating effects of the saturated ring.
- <sup>19</sup>F NMR would distinguish 2-fluoro (δ ~ -110 ppm) from 4-fluoro (δ ~ -105 ppm) substituents .
Q & A
Basic: What are the standard synthetic routes for ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate, and how is purity confirmed?
Answer:
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Gewald reaction to construct the thiophene core, followed by sequential amide coupling reactions to introduce the 2-fluorobenzoyl and azepanylcarbonyl groups .
- Purification via column chromatography or recrystallization, with purity confirmed by thin-layer chromatography (TLC) and analytical techniques such as ¹H/¹³C NMR spectroscopy (to verify functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Advanced: How can reaction conditions be optimized to improve yield and minimize by-products in the synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide couplings .
- Catalyst use : DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to accelerate coupling reactions .
- Computational reaction path search : Quantum chemical calculations (e.g., DFT) to predict energy barriers and identify optimal conditions (temperature, stoichiometry) .
- Real-time monitoring via HPLC or in-situ IR spectroscopy to track intermediate formation .
Basic: What biological activities are associated with this compound?
Answer:
Preliminary studies on structurally similar thiophene derivatives suggest:
- Enzyme inhibition : Targeting kinases or proteases via interactions with the fluorobenzoyl and azepane moieties .
- Antimicrobial activity : Assessed via MIC (minimum inhibitory concentration) assays against bacterial/fungal strains .
- Anticancer potential : Evaluated using MTT assays on cancer cell lines, with IC₅₀ values compared to reference drugs .
Advanced: How do structural modifications influence target selectivity and potency?
Answer:
Structure-activity relationship (SAR) studies are critical:
- Replace the 2-fluorobenzoyl group with electron-withdrawing substituents (e.g., nitro) to enhance enzyme-binding affinity .
- Modify the azepane ring to a piperidine or morpholine moiety to alter pharmacokinetic properties (e.g., solubility, metabolic stability) .
- Use molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., EGFR kinase) and guide synthetic modifications .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry : HRMS or ESI-MS for molecular formula validation .
- HPLC : Reverse-phase chromatography to assess purity (>95%) and detect trace by-products .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Address discrepancies through:
- Standardized assay protocols : Consistent cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .
- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 1 nM–100 µM) to confirm IC₅₀ reproducibility .
- Meta-analysis : Cross-reference data with structurally analogous compounds to identify trends (e.g., fluorobenzoyl derivatives show consistent kinase inhibition) .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products .
- Storage : In amber glass vials at –20°C under inert atmosphere (N₂/Ar) to prevent degradation .
Advanced: What computational methods predict the compound’s reactivity and target interactions?
Answer:
- Density functional theory (DFT) : Calculate reaction energetics (e.g., transition states for amide bond formation) .
- Molecular dynamics (MD) simulations : Model binding kinetics with biological targets (e.g., ATP-binding pockets in kinases) .
- ADMET prediction : Tools like SwissADME to estimate bioavailability, logP, and cytochrome P450 interactions .
Basic: How does this compound compare to similar thiophene derivatives in terms of bioactivity?
Answer:
Comparative analysis (based on structural analogs):
| Compound | Key Features | Bioactivity |
|---|---|---|
| Ethyl 5-(4-chlorobenzamido)-thiophene-3-carboxylate | Chlorine substituent | Moderate antimicrobial activity |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Amino group | Low anticancer activity |
| This compound | 2-fluorobenzoyl, azepane | Enhanced enzyme inhibition and selectivity |
Advanced: What strategies stabilize the compound under physiological conditions for in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to enhance solubility .
- Nanoparticle encapsulation : Use PLGA (poly lactic-co-glycolic acid) carriers to improve bioavailability .
- Stability assays : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) via LC-MS over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
